5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pentanamide
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Overview
Description
5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pentanamide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a thiophene ring, and a pyridine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pentanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the synthesis of an intermediate compound, often starting with the reaction of a phenylacetic acid derivative with a suitable reagent to introduce the oxo group.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with a thiophene-pyridine derivative. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistency and efficiency. Key considerations include the selection of solvents, temperature control, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the oxo group to a hydroxyl group, resulting in alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving inflammation and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
5-oxo-5-phenylpentanamide: Lacks the thiophene and pyridine rings, making it less complex and potentially less versatile.
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pentanamide: Lacks the oxo and phenyl groups, which may reduce its biological activity.
Uniqueness
5-oxo-5-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pentanamide is unique due to its combination of functional groups, which confer a range of chemical reactivity and biological activity
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple disciplines
Properties
IUPAC Name |
5-oxo-5-phenyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c24-20(17-5-2-1-3-6-17)7-4-8-21(25)23-14-16-9-11-22-19(13-16)18-10-12-26-15-18/h1-3,5-6,9-13,15H,4,7-8,14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDDFHYGGREZPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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